6-Fluoro-1,4-diazepane;dihydrochloride is a chemical compound classified as a diazepane derivative, notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The introduction of a fluorine atom at the sixth position enhances its pharmacological properties and reactivity.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and synthesis methods. It is classified under the category of heterocyclic compounds, specifically as a fluorinated diazepane derivative. Its chemical structure is represented by the formula with a molecular weight of approximately 195.06 g/mol.
The synthesis of 6-Fluoro-1,4-diazepane;dihydrochloride typically involves several key steps:
The synthesis may utilize various solvents like methanol or tetrahydrofuran, and reaction conditions such as temperature and pressure are optimized to enhance yield and purity. Continuous flow reactors might also be employed for better control over reaction parameters .
The molecular structure of 6-Fluoro-1,4-diazepane;dihydrochloride exhibits a seven-membered ring with two nitrogen atoms at positions 1 and 4. The fluorine atom is attached to carbon at position 6, contributing to the compound's unique properties.
6-Fluoro-1,4-diazepane;dihydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis, making it suitable for generating a variety of functionalized products.
The mechanism of action for 6-Fluoro-1,4-diazepane;dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the diazepane ring and fluorine atom may enhance binding affinity, potentially acting as an inhibitor or modulator in various biological pathways affecting processes like signal transduction or metabolic regulation .
Comprehensive analyses through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the identity and purity of synthesized compounds.
6-Fluoro-1,4-diazepane;dihydrochloride has several applications in scientific research:
Diazepane derivatives (seven-membered rings containing two nitrogen atoms) have emerged as privileged scaffolds in pharmaceutical development due to their structural versatility and favorable physicochemical properties. These saturated heterocycles serve as conformationally constrained backbones that effectively modulate pharmacokinetic profiles of drug candidates. The 1,4-diazepane core, in particular, offers distinct advantages over smaller cyclic amines like piperidines and piperazines: its expanded ring size enables precise three-dimensional positioning of pharmacophores while maintaining metabolic stability. This is evidenced by derivatives such as 5-methyl-1,4-diazepane dihydrochloride (CAS: 2138042-41-6), which functions as a key synthetic intermediate for complex bioactive molecules [8].
The conformational flexibility of diazepanes allows adaptation to diverse biological targets, as demonstrated in MC4 receptor agonists where diazepine and diazocane cores enhance receptor binding affinity [9]. Similarly, molecular perovskite energetic materials utilize 1,4-diazepane-1,4-diium cations as structural components, capitalizing on the scaffold's stability under extreme conditions [6]. In Suvorexant (an FDA-approved insomnia therapeutic), strategic methylation at the C7 position of the diazepane ring significantly improved receptor potency and brain penetration—highlighting how subtle modifications to this scaffold yield clinically relevant effects [7]. These examples underscore diazepane's role as a versatile molecular platform for optimizing drug-target interactions.
Table 1: Structural Diversity of Bioactive Diazepane Derivatives
Compound Name | Molecular Formula | CAS Number | Therapeutic Application | Structural Features | |
---|---|---|---|---|---|
5-Methyl-1,4-diazepane dihydrochloride | C₆H₁₆Cl₂N₂ | 2138042-41-6 | Synthetic intermediate | Methyl substitution at C5 position | |
1,4-Diazepane-1,4-diium | C₅H₁₄N₂²⁺ | N/A | Energetic materials precursor | Dicationic form with nitrate counterions | |
Suvorexant fragment | C₁₇H₂₂N₂O₂ | Not applicable | Orexin receptor antagonist | 7-Methyl-1,4-diazepane core | |
1-Ethyl-1,4-diazepane dihydrochloride | C₇H₁₈Cl₂N₂ | N/A | Early-discovery research | N-ethyl functionalization | [1] |
Fluorine incorporation into heterocyclic frameworks represents a cornerstone strategy in contemporary medicinal chemistry, with 6-fluoro-1,4-diazepane dihydrochloride exemplifying this approach. The fluorine atom (covalent radius: ~0.72 Å) exerts profound electronic and steric influences despite its small size: 1) Enhanced metabolic resistance through blockade of oxidative hotspots; 2) Modulated basicity of adjacent nitrogen centers via electron-withdrawing effects; and 3) Improved membrane permeability through controlled lipophilicity adjustments [4] [7]. These properties are quantified in trifluoromethyl-containing drugs where fluorine boosts success rates in clinical development—20% of FDA-approved drugs now contain fluorine atoms [4].
In diazepane systems specifically, fluorination at the C6 position induces conformational perturbations due to stereoelectronic effects. The C-F bond's high stability (bond dissociation energy ~485 kJ/mol) prevents in vivo cleavage, while its strong dipole moment (≈1.4 Debye) influences molecular recognition events [2] [4]. This is structurally validated in derivatives like 10-(4-chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide (CAS: 949108-68-3), where adjacent fluorine atoms enhance boron-centered electrophilicity [5]. Similarly, vinyl fluoride's dipole moment (1.4 Debye) demonstrates how fluorine alters electron distribution in unsaturated systems [2]. For 6-fluoro-1,4-diazepane dihydrochloride, these principles translate to optimized target engagement and ADME profiles versus non-fluorinated analogs.
Table 2: Effects of Fluorine Substitution on Key Molecular Properties
Property | Non-Fluorinated Analog | Fluorinated Analog | Biological Consequence | |
---|---|---|---|---|
Lipophilicity (Log P) | Higher (e.g., diazepane: ~0.5) | Reduced by 0.2-0.5 units | Enhanced membrane permeability | |
Metabolic Stability | Susceptible to CYP450 oxidation | Resistance to oxidation at fluorinated sites | Improved half-life | |
pKa of Adjacent N | ~8.5 (aliphatic amine) | Reduced by 1-3 units | Altered ionization state at physiological pH | |
Dipole Moment | Variable (e.g., vinyl: 1.4 D maintained) | Directional increase | Enhanced target binding affinity | [2] [4] [7] |
The evolution of fluorinated diazepanes parallels advances in organofluorine chemistry and heterocyclic synthesis. Following Frédéric Swarts' pioneering work on vinyl fluoride synthesis (1901), systematic fluorination of complex heterocycles became feasible through mid-20th century developments in fluorinating reagents [2]. Diazepane chemistry specifically advanced with Merck's exploration of 1,4-diazepane derivatives in the 1990s, culminating in Suvorexant's optimized 7-methyl-1,4-diazepane core [7]. Concurrently, asymmetric synthesis methodologies matured—exemplified by intramolecular reductive amination techniques for 5-methyl-1,4-diazepane dihydrochloride production [8]—enabling stereocontrolled access to chiral fluorinated derivatives.
The strategic shift toward aliphatic fluorination gained momentum post-2010, as evidenced by industrial routes to 5,5-difluoro-dipyrrolodiazaborinin derivatives [5]. This period saw innovations in late-stage fluorination (e.g., electrophilic F⁺ reagents) and salt formation techniques to improve crystallinity of polar intermediates. The 2024 crystal structure determination of 1,4-diazepane-1,4-diium potassium nitrate (CCDC: 2405709) provided critical conformational insights, revealing bond lengths of C1–C2 (1.517 Å), C4–C5 (1.522 Å), and C4–C3 (1.528 Å) that inform fluorination site selectivity [6]. Today, 6-fluoro-1,4-diazepane dihydrochloride represents the convergence of these historical trajectories: a water-soluble, crystalline dihydrochloride salt engineered for synthetic versatility in drug discovery pipelines. Its emergence addresses medicinal chemists' growing need for sp³-enriched fluorinated building blocks that mitigate attrition risks in lead optimization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: